molecular formula C3H7NaO3S2 B7724428 sodium;3-sulfanylpropane-1-sulfonate

sodium;3-sulfanylpropane-1-sulfonate

Cat. No.: B7724428
M. Wt: 178.2 g/mol
InChI Key: FRTIVUOKBXDGPD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-sulfanylpropane-1-sulfonate can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with sodium hydrosulfide in an aqueous medium. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of sodium 3-sulfanylpropane-1-sulfonate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Various nucleophiles in polar solvents under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of sodium 3-sulfanylpropane-1-sulfonate involves its ability to donate sulfur atoms in biochemical reactions. It acts as a sulfur donor substrate for sulfurtransferases, enzymes that catalyze the transfer of sulfur atoms to various acceptor molecules. This property is crucial in detoxification processes and in the synthesis of sulfur-containing compounds.

Comparison with Similar Compounds

  • Sodium 3-mercaptopropane-1-sulfonate
  • Sodium 2-sulfanylpropane-1-sulfonate
  • Sodium 4-sulfanylbutane-1-sulfonate

Comparison: Sodium 3-sulfanylpropane-1-sulfonate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has a higher solubility in water and a broader range of applications in electroplating and pharmaceuticals .

Properties

IUPAC Name

sodium;3-sulfanylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTIVUOKBXDGPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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